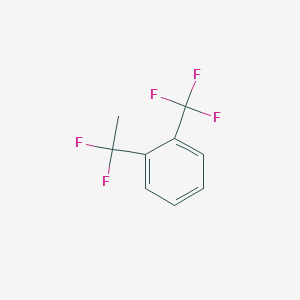

1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is established through its Chemical Abstracts Service registry number 1138445-29-0, which provides unique identification within the global chemical literature. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating the positions and nature of substituents on the benzene ring. The molecular formula C₉H₇F₅ reflects the presence of nine carbon atoms, seven hydrogen atoms, and five fluorine atoms, resulting in a molecular weight of 210.14 grams per mole.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as C1(C(F)(F)C)=CC=CC=C1C(F)(F)F, which provides a linear encoding of the molecular structure. This notation clearly indicates the attachment of the difluoroethyl group at position 1 and the trifluoromethyl group at position 2 of the benzene ring. The compound is also catalogued under various database identifiers including MDL number MFCD11845822 and PubChem compound identifier 45790685.

The nomenclature system for this compound reflects the established conventions for naming fluorinated aromatic compounds, where the positions of substituents are numbered according to the benzene ring's carbon positions. The systematic name clearly communicates the specific arrangement of functional groups, enabling precise identification and differentiation from structural isomers. This naming convention is essential for maintaining clarity in chemical communication, particularly when dealing with compounds that may have multiple isomeric forms with different substitution patterns.

Alternative names for this compound may include variations based on different nomenclature systems or common usage patterns within specific research communities. However, the systematic International Union of Pure and Applied Chemistry name remains the standard for formal chemical documentation and database entries. The compound's identity is further confirmed through spectroscopic and analytical data that correlate with its proposed structure and molecular formula.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with fundamental discoveries in fluorinated compound synthesis. The field of organofluorine chemistry emerged in 1835 when Dumas and Péligot first synthesized fluoromethane through the distillation of dimethyl sulfate with potassium fluoride, marking the beginning of systematic organofluorine compound development. This initial breakthrough established the foundation for subsequent advances in fluorinated aromatic chemistry.

The progression toward complex fluorinated aromatic compounds like this compound was facilitated by key methodological developments throughout the nineteenth and twentieth centuries. In 1862, Alexander Borodin pioneered halogen exchange methods by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing fundamental approaches for introducing fluorine into aromatic systems. The development of the Schiemann reaction in 1927 provided another crucial methodology for aromatic fluorination, involving the decomposition of diazonium salts in the presence of fluoroboric acid to yield fluorinated aromatic compounds.

The synthesis of aromatic compounds with fluorinated side chains, which directly relates to compounds like this compound, traces back to Swarts' work in 1898. Swarts discovered that benzotrichloride could be converted to benzotrifluoride through reaction with antimony trifluoride, establishing the fundamental chemistry for introducing trifluoromethyl groups into aromatic systems. This methodology was later improved through the use of hydrogen fluoride in the 1930s, providing more efficient routes to trifluoromethylated aromatic compounds.

The twentieth century witnessed significant advances in fluorinated compound synthesis, particularly following the development of uranium hexafluoride production techniques that enhanced expertise in fluorine chemistry. The introduction of electrophilic fluorinating methodologies beginning with cobalt trifluoride in the late 1940s provided new synthetic routes that avoided the use of elemental fluorine while enabling the formation of carbon-fluorine bonds. These developments created the technical foundation necessary for synthesizing complex polyfluorinated aromatic compounds such as this compound.

Significance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique combination of fluorinated functional groups and the resulting chemical properties. The compound exemplifies modern approaches to molecular design where multiple fluorine-containing substituents are strategically positioned to achieve specific performance characteristics. This design philosophy reflects current trends in organofluorine chemistry that emphasize the development of compounds with enhanced stability, controlled reactivity, and tailored physical properties for specialized applications.

The research significance of this compound extends to its potential applications in pharmaceutical and agrochemical development, where fluorinated aromatic compounds are increasingly valued for their enhanced bioactivity and metabolic stability. The presence of both difluoroethyl and trifluoromethyl groups creates a molecular scaffold that combines the beneficial properties of both functional groups, potentially leading to improved pharmacological profiles compared to compounds containing only one type of fluorinated substituent. This multi-substitution approach represents an advanced strategy in drug discovery and development.

Contemporary chemical research has demonstrated increasing interest in polyfluorinated aromatic compounds due to their unique electronic properties and enhanced chemical resistance. The compound's structure allows for investigation of electronic effects resulting from multiple fluorine substituents, providing insights into how fluorine placement affects molecular behavior. Research in this area contributes to the fundamental understanding of fluorine's influence on aromatic systems and guides the design of new fluorinated materials with optimized properties.

The compound also serves as a valuable model system for studying fluorine-carbon bond stability and reactivity patterns in complex molecular environments. The presence of multiple fluorinated groups allows researchers to investigate potential synergistic effects between different fluorine-containing substituents, providing data that can inform the design of future fluorinated compounds. This research contributes to the broader understanding of how fluorine incorporation affects molecular properties and behavior.

| Research Application Area | Significance | Potential Impact |

|---|---|---|

| Pharmaceutical Chemistry | Enhanced bioactivity and stability | Improved drug candidates |

| Materials Science | Unique electronic properties | Advanced functional materials |

| Synthetic Methodology | Model for polyfluorination | Improved synthetic strategies |

| Electronic Structure Studies | Multiple fluorine effect analysis | Fundamental understanding |

Current research methodologies in organofluorine chemistry increasingly focus on compounds like this compound that demonstrate complex fluorination patterns. These studies contribute to the development of new synthetic approaches for introducing multiple fluorinated groups into aromatic systems while maintaining control over regiochemistry and stereochemistry. The compound represents an important benchmark for evaluating new fluorination methodologies and assessing their capability to produce complex fluorinated structures.

Structural Isomers and Related Fluorinated Aromatics

The structural complexity of this compound is highlighted by the existence of multiple isomeric forms that differ in the positioning of fluorinated substituents on the benzene ring. Several related compounds demonstrate how subtle changes in substitution patterns can significantly affect molecular properties and potential applications. The systematic study of these isomers provides valuable insights into structure-activity relationships in fluorinated aromatic chemistry.

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene represents a closely related isomer where the trifluoromethyl group is positioned at the meta position relative to the difluoroethyl group. This compound, with Chemical Abstracts Service number 1071212-33-3, exhibits a molecular weight of 210.144 grams per mole and demonstrates different physical properties including a boiling point of 145.2 degrees Celsius at 760 millimeters of mercury. The meta-substitution pattern in this isomer creates different electronic interactions between the substituents compared to the ortho-substitution pattern in the target compound.

The para-substituted isomer, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene, identified by Chemical Abstracts Service number 1138445-30-3, provides another important comparison point for understanding the effects of substituent positioning. This isomer maintains the same molecular formula C₉H₇F₅ and molecular weight of 210.14 grams per mole but exhibits different symmetry properties due to the para-substitution pattern. The spatial separation of the fluorinated groups in this isomer may result in different intermolecular interactions and physical properties.

| Compound | CAS Number | Substitution Pattern | Molecular Weight | Key Property Differences |

|---|---|---|---|---|

| This compound | 1138445-29-0 | Ortho | 210.14 g/mol | Reference compound |

| 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene | 1071212-33-3 | Meta | 210.144 g/mol | Different electronic interactions |

| 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | 1138445-30-3 | Para | 210.14 g/mol | Enhanced symmetry |

Additional related compounds include various fluorinated benzene derivatives that contain alternative combinations of fluorinated substituents. For example, 1-(1,1-Difluoroethyl)-2-fluorobenzene demonstrates the properties of a compound with fewer fluorine atoms, having a molecular formula of C₈H₇F₃ and molecular weight of 160.136 grams per mole. This compound provides insight into how the trifluoromethyl group specifically contributes to the properties of the fully substituted analog.

The comparison of these structural isomers reveals important principles governing the behavior of polyfluorinated aromatic compounds. The relative positioning of fluorinated groups affects electronic distribution within the aromatic ring, influencing properties such as reactivity, stability, and intermolecular interactions. Ortho-substitution patterns, as seen in this compound, may result in enhanced steric interactions between substituents compared to meta or para arrangements.

Contemporary research on these isomeric relationships contributes to the development of predictive models for fluorinated compound behavior. Understanding how different substitution patterns affect molecular properties enables chemists to design compounds with specific characteristics for targeted applications. This knowledge is particularly valuable in pharmaceutical chemistry, where small structural changes can significantly impact biological activity and pharmacological properties.

The study of related fluorinated aromatics also includes compounds with additional fluorine substituents on the benzene ring. For instance, 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene contains an additional fluorine atom directly attached to the aromatic ring, resulting in a molecular formula of C₉H₆F₆ and molecular weight of 228.13 grams per mole. This compound demonstrates how additional fluorination can further modify the electronic and physical properties of the aromatic system.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-8(10,11)6-4-2-3-5-7(6)9(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFFEDUKSTDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237496 | |

| Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-29-0 | |

| Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Difluoromethylation of Aromatic Precursors

A primary synthetic route to 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene involves the difluoromethylation of an appropriately substituted aromatic compound. This method typically uses difluoromethylating reagents such as 1,1-difluoroethyl chloride (CH3CF2Cl) under controlled reaction conditions.

-

- The aromatic precursor bearing a trifluoromethyl substituent at the ortho position is reacted with 1,1-difluoroethyl chloride.

- Reaction conditions such as temperature, pressure, and catalyst choice are optimized to maximize yield and purity.

- Industrial scale synthesis adapts these parameters for cost-effectiveness and scalability.

-

- The presence of multiple fluorine atoms requires careful control to avoid side reactions.

- Catalysts and solvents are selected to facilitate selective difluoromethylation without affecting other functional groups.

This method is widely used due to the availability of starting materials and the relative simplicity of the reaction scheme.

Transition-Metal-Free gem-Difluoroolefination of Diazo Compounds

An advanced synthetic approach involves the gem-difluoroolefination of diazo compounds using reagents such as trimethylsilyl trifluoromethyl (TMSCF3) or trimethylsilyl bromodifluoromethyl (TMSCF2Br). This method generates difluorocarbene intermediates that react with diazo compounds to form difluoroalkene derivatives, which can be further transformed into the target compound.

-

- Diazo compounds undergo electrophilic difluorocarbene addition followed by β-elimination of nitrogen (N2).

- The process is transition-metal-free, avoiding the need for copper or palladium catalysts.

- Optimal yields are obtained in ethereal solvents such as tetrahydrofuran (THF) at moderate temperatures (80–110 °C).

- Initiators like tetrabutylammonium bromide (TBAB) facilitate difluorocarbene generation.

| Entry | Initiator (mol %) | Solvent | Temp (°C) | Time (h) | Yield of Difluoroolefin (%) | Side Product Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4 | Toluene | 110 | 2 | 36 | 2 |

| 2 | 4 | THF | 110 | 2 | 67 | 5 |

| 3 | 4 | THF | 80 | 12 | 76 | 3 |

| 4 | 4 | THF | 60 | 12 | 46 | 0 |

| 5 | 4 | 1,4-Dioxane | 80 | 12 | 76 | 12 |

| 6 | 4 | DME | 80 | 12 | 67 | 5 |

| 7 | 4 | NMP | 80 | 12 | 8 | 0 |

| 8 | 16 | THF | 80 | 8 | 63 | 6 |

Note: Yields determined by ^19F NMR using PhCF3 as internal standard.

- Advantages:

- Broad substrate scope including aryl and alkyl diazo compounds.

- Avoids metal contamination, beneficial for pharmaceutical applications.

- Controlled reaction conditions minimize side product formation.

This method is significant for its mechanistic novelty and efficiency in constructing difluorinated aromatic compounds.

Sulfur-Linked Difluoroethylation for Structural Analogues

Research into aryl α,α-difluoroethyl thioethers shows that difluoroethyl groups can be introduced onto aromatic rings via sulfur linkages using reagents like TMS-EBX and fluoride sources. Although this method targets thioether derivatives, it illustrates the versatility of difluoroethylation chemistry relevant to synthesizing fluorinated aromatics.

-

- Reaction of aromatic thiols with TMS-EBX in the presence of bases like 1,3,5-Triazabicyclo[4.4.0]dec-5-ene (TBD).

- Subsequent treatment with tetrabutylammonium fluoride hydrate (TBAF·3H2O) and methanol.

- Purification by silica gel chromatography yields difluoroethylated aromatic thioethers in high yields (86–94%).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield Range | Notes |

|---|---|---|---|---|

| Difluoromethylation of Aromatic Precursors | 1,1-Difluoroethyl chloride, catalysts, optimized temperature and pressure | Scalable, cost-effective | High (varies) | Industrially relevant |

| Transition-Metal-Free gem-Difluoroolefination | Diazo compounds, TMSCF3 or TMSCF2Br, TBAB, THF solvent, 80–110 °C | Metal-free, broad substrate scope | 36–76% (optimized) | Requires careful temperature control |

| Difluorocyclopropanation (precursor) | Sodium bromodifluoroacetate, alkenes | High yield, stable reagents | ~100% | Indirect route via cyclopropane intermediates |

| Sulfur-Linked Difluoroethylation | TMS-EBX, thiols, TBD base, TBAF·3H2O, MeOH | Mild conditions, high yields | 86–94% | Focused on thioether derivatives |

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Hydrocarbons, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of advanced materials and fluoropolymers.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison:

1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene (CAS: 1138445-48-3)

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | Stability |

|---|---|---|---|---|---|---|

| 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | Not explicitly listed | C₉H₇F₅ | 228.14 | 1-CF₂CH₃, 2-CF₃ | ~150–170 (est.) | High (fluorine shielding) |

| 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | 1340970-26-4 | C₉H₆F₅ | 224.13 | 1-CF₂CH₃, 2-F, 4-CF₃ | ~160–180 (est.) | Moderate |

| 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | 50562-22-6 | C₉H₆F₆ | 246.13 | 1-CF₃CH₂, 3-CF₃ | ~140–160 | High |

| 1-Bromo-4-(1,1-difluoroethyl)benzene | 1000994-95-5 | C₈H₇BrF₂ | 221.04 | 1-CF₂CH₃, 4-Br | ~190–210 | Moderate (Br reactivity) |

Notes:

- Boiling Points : Estimated based on molecular weight and fluorine content. Higher fluorine content generally reduces boiling points due to decreased van der Waals interactions.

- Stability : Fluorine atoms enhance thermal and oxidative stability, but bromine (as in CAS 1000994-95-5) introduces reactivity in cross-coupling reactions .

Biological Activity

1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which incorporates both difluoroethyl and trifluoromethyl groups attached to a benzene ring. Its molecular formula is C₉H₇F₅, with a molecular weight of 210.14 g/mol. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a candidate for various biological applications, particularly in drug discovery and development.

The structure of this compound contributes to its distinctive physical and chemical properties. The high electronegativity of fluorine atoms increases the compound's reactivity, influencing its interactions with biological targets. The compound's synthesis can be achieved through methods that involve the selective introduction of fluorinated groups onto the aromatic system.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits potential biological activity that could be relevant in pharmaceutical applications. Its interactions with various biological targets may influence pathways related to drug metabolism and efficacy. The following sections will explore specific biological activities and case studies related to this compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. A study highlighted the effectiveness of fluorinated compounds against various bacterial strains, suggesting that the unique structure of these compounds could enhance their antimicrobial potency .

Anticancer Potential

Fluorinated compounds have been extensively studied for their anticancer properties. A notable study investigated the interaction of fluorinated benzene derivatives with cancer cell lines, revealing that certain structural modifications could lead to increased cytotoxicity against specific cancer types. The incorporation of difluoroethyl and trifluoromethyl groups may enhance these effects due to improved binding affinity to cancer-related targets .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with key enzymes and receptors involved in metabolic pathways. For instance, the compound may act as an inhibitor or modulator of specific enzymes critical for cancer cell proliferation or microbial growth .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoroethyl and trifluoromethyl groups on benzene | Potential anticancer and antimicrobial activity |

| 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | Chlorine atom replacing hydrogen | Enhanced electrophilicity; potential for increased reactivity |

| 2-Bromo-1,1-difluoroethane | Bromine atom present | Different reactivity patterns; potential applications in organic synthesis |

| 5-Chloro-2-methoxy-3-nitrophenyl benzoate | Multiple functional groups | Explored for anti-inflammatory and antimicrobial properties |

Q & A

Q. What are the common synthetic routes for 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene in laboratory settings?

- Methodological Answer : The compound can be synthesized via bromination of 1-ethyl-2-(trifluoromethyl)benzene using bromine (Br₂) in the presence of catalysts like Fe or AlBr₃, followed by nucleophilic substitution to replace bromine with a difluoroethyl group. For example, bromination at the ethyl chain produces 1-(1-bromoethyl)-2-(trifluoromethyl)benzene, which can react with potassium difluoride (KF₂) under controlled conditions to introduce the difluoroethyl moiety . Solvent choice (e.g., dichloromethane or THF) and reaction temperature (typically 50–80°C) are critical for selectivity and yield optimization.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : The trifluoromethyl (-CF₃) group shows a characteristic triplet in ¹⁹F NMR (δ ≈ -60 to -70 ppm), while the difluoroethyl (-CF₂CH₃) group exhibits distinct splitting patterns. In ¹H NMR, the ethyl group protons appear as a quartet (J ≈ 15–20 Hz) due to coupling with adjacent fluorine atoms .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 226.05 g/mol for C₉H₇F₅) and fragmentation patterns.

- IR Spectroscopy : Strong C-F stretches (1000–1300 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) provide structural validation .

Q. How does the compound behave under nucleophilic substitution conditions?

- Methodological Answer : The brominated precursor (1-(1-bromoethyl)-2-(trifluoromethyl)benzene) undergoes SN2 reactions with nucleophiles like OH⁻, CN⁻, or amines. For example, reaction with sodium hydroxide yields 1-(1-hydroxyethyl)-2-(trifluoromethyl)benzene. Steric hindrance from the trifluoromethyl group can reduce reaction rates, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C) .

Advanced Research Questions

Q. How do the difluoroethyl and trifluoromethyl groups influence electronic properties and regioselectivity in reactions?

- Methodological Answer : Both groups are electron-withdrawing, deactivating the benzene ring and directing electrophilic substitution to meta positions. Computational studies (DFT) show reduced electron density at the ortho/para positions due to the -CF₃ group’s inductive effect. This electronic profile favors reactions like Friedel-Crafts alkylation at the meta position, which can be validated via Hammett substituent constants (σₘ ≈ 0.43 for -CF₃) .

Q. What strategies mitigate competing side reactions during difluoroethyl group installation?

- Methodological Answer :

- Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances fluoride ion availability in biphasic systems, reducing unwanted elimination byproducts .

- Temperature Control : Lower temperatures (0–25°C) minimize radical pathways that could lead to vinyl fluoride formation.

- Protecting Groups : Temporary protection of the trifluoromethyl group (e.g., silylation) prevents unintended fluorination .

Q. How can computational chemistry predict reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution or cycloaddition reactions. For example, Diels-Alder reactions with dienophiles like furan show higher endo selectivity due to steric interactions with the -CF₃ group. Solvent effects (PCM models) and activation energies (ΔG‡) can guide experimental condition selection .

Q. What are the challenges in analyzing stereochemical outcomes of reactions involving this compound?

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 226.05 g/mol | |

| Boiling Point | ~180–200°C (estimated) | |

| LogP (Partition Coefficient) | 3.2 (predicted via ChemDraw) |

Q. Table 2: Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | KF₂, DMF, 80°C | This compound | |

| Oxidation | KMnO₄, H₂O, 50°C | 1-(1-Oxoethyl)-2-(trifluoromethyl)benzene | |

| Diels-Alder | Furan, LDA, THF, -78°C | Trifluoromethylated naphthalene derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.